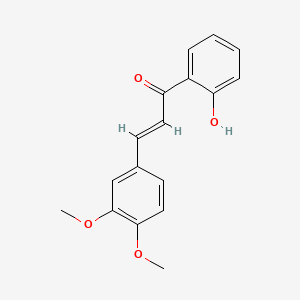

3,4-Dimethoxy-2'-hydroxychalcone

CAS No.: 19152-36-4; 79140-20-8

Cat. No.: VC4458103

Molecular Formula: C17H16O4

Molecular Weight: 284.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19152-36-4; 79140-20-8 |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.311 |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |

| Standard InChI Key | MFLSRHQHCDTOGH-VQHVLOKHSA-N |

| SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. Key features include:

-

A-ring: 3,4-Dimethoxy groups enhance electron density, influencing redox behavior and interaction with biological targets .

-

B-ring: A 2'-hydroxyl group facilitates hydrogen bonding and chelation of metal ions, critical for antioxidant activity .

Table 1: Comparative Structural Features of Chalcone Derivatives

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves base-catalyzed condensation of 3,4-dimethoxybenzaldehyde and 2'-hydroxyacetophenone. A typical protocol includes:

-

Reagents: Sodium hydroxide (40% w/v in methanol), molar ratio 1:1.2 (aldehyde:ketone).

-

Conditions: Stirring at 25°C for 12–24 hours under nitrogen.

-

Yield: ~75–85% after recrystallization in ethanol.

Industrial-Scale Modifications

Ultrasound-assisted synthesis reduces reaction time to 2–4 hours with yields exceeding 90% by enhancing molecular collision frequency. Solvent systems such as ethanol-water mixtures (7:3 v/v) improve eco-efficiency while maintaining purity (>98% HPLC).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; insoluble in water.

-

Stability: Degrades under UV light (λ > 300 nm) via [2+2] cycloaddition; storage in amber vials at –20°C recommended.

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 12.8 (s, 1H, OH), 7.8 (d, J=15.6 Hz, 1H, H-α), 6.9–7.5 (m, 6H, aromatic) |

| ¹³C NMR | δ 190.2 (C=O), 149.1 (C-3, C-4 OCH₃), 115–130 (aromatic carbons) |

| IR | 1650 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), 3400 cm⁻¹ (OH) |

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate apoptosis induction in cancer cells through:

-

ROS Generation: Disruption of mitochondrial membrane potential .

-

Topoisomerase II Inhibition: IC₅₀ values in the low micromolar range .

Antimicrobial Effects

Methoxy groups enhance membrane permeability, while the α,β-unsaturated ketone reacts with microbial thiols . Preliminary data suggest:

Challenges and Future Directions

-

Bioavailability: Poor aqueous solubility limits in vivo efficacy; nanoformulations (e.g., liposomes) are under investigation.

-

Toxicity: Methoxy groups may confer hepatotoxicity at high doses; structure-activity relationship (SAR) studies are needed .

-

Synthetic Scalability: Continuous-flow systems could optimize yield and reduce waste in industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume